molecular formula C11H9N3O3S B4099522 N-(1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B4099522
M. Wt: 263.27 g/mol
InChI Key: UQALSSXSWQRLJJ-UHFFFAOYSA-N
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Description

N-(1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound that combines the structural features of both thiadiazole and benzodioxine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring or the benzodioxine moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound can also interfere with DNA replication and repair processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A core structure in many bioactive compounds with similar biological activities.

    Benzodioxine Derivatives: Compounds with similar structural features and applications in medicinal chemistry.

Uniqueness

Its dual functionality allows for versatile chemical modifications and interactions with various biological targets .

Properties

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c15-10(13-11-14-12-6-18-11)9-5-16-7-3-1-2-4-8(7)17-9/h1-4,6,9H,5H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQALSSXSWQRLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-(1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-(1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-(1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 5
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N-(1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 6
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N-(1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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